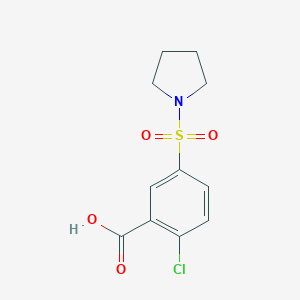

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

描述

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound that features a benzoic acid core substituted with a chloro group and a pyrrolidin-1-ylsulfonyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorobenzoic acid.

Sulfonylation: The 2-chlorobenzoic acid undergoes sulfonylation with pyrrolidine and a sulfonyl chloride reagent under basic conditions to introduce the pyrrolidin-1-ylsulfonyl group.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

化学反应分析

Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at positions 2 and 4 on the benzene ring are activated for nucleophilic substitution due to electron-withdrawing effects from the sulfonamide and carboxylic acid groups. Key findings include:

-

Ammonia/Amine Substitution : Reaction with amines (e.g., methylamine, hydrazine) under reflux conditions displaces chlorine, forming aryl amines. For example, coupling with 2-phenylethylamine yields derivatives with modified biological activity .

-

Alkoxy Substitution : Methoxy or ethoxy groups can replace chlorine using alkoxide nucleophiles in polar aprotic solvents (e.g., DMSO) .

| Reaction Type | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chlorine displacement | Methylamine | Reflux in ethanol | Aryl amine | 70–85% | |

| Methoxylation | Sodium methoxide | DMSO, 80°C | 2-Methoxy derivative | ~65% |

Acid-Base Reactions and Esterification

The carboxylic acid group undergoes typical acid-base and derivatization reactions:

-

Salt Formation : Reacts with inorganic bases (e.g., NaOH, K₂CO₃) to form water-soluble salts .

-

Esterification : Treatment with alcohols (e.g., methanol, ethanol) under acidic or coupling agents (e.g., CDI) produces esters. For instance, methyl ester formation enhances solubility for further modifications .

| Reaction | Reagent | Conditions | Application | Reference |

|---|---|---|---|---|

| Salt formation | NaOH | Aqueous solution | Improved bioavailability | |

| Esterification | Methanol/H₂SO₄ | Reflux, 12h | Intermediate for amide coupling |

Sulfonamide Group Modifications

The pyrrolidine sulfonamide moiety enables targeted modifications:

-

N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For example, methylation at the sulfonamide nitrogen alters electronic properties and biological activity .

-

Cyclization : Forms five-membered heterocycles (e.g., thiazoles) via Hantzsch synthesis when treated with α-bromoketones .

| Modification | Reagent | Product | Biological Impact | Reference |

|---|---|---|---|---|

| N-Methylation | Methyl iodide | N-Methyl sulfonamide | Reduced solubility | |

| Thiazole formation | α-Bromoketone | Thiazole derivative | Enhanced kinase inhibition |

Metal Coordination Chemistry

The carboxylic acid and sulfonamide groups act as ligands for metal ions, forming stable complexes:

-

Copper(II) Complexes : Coordinate via oxygen and nitrogen atoms, adopting distorted square-pyramidal geometries .

-

Manganese(II) Complexes : Exhibit octahedral geometries with enhanced antitumor activity compared to the free ligand .

| Metal Ion | Coordination Sites | Geometry | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Carboxylic O, sulfonamide N | Square-pyramidal | Catalytic studies | |

| Mn(II) | Carboxylic O, phenanthroline N | Octahedral | Anticancer agents |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C11H14ClN1O3S

- Molecular Weight : 273.75 g/mol

- CAS Number : 151104-21-1

The compound features a chloro group and a pyrrolidine sulfonyl moiety, which contribute to its unique reactivity and biological activity.

Medicinal Chemistry

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid has been identified as a potential lead compound in drug development, particularly for its ability to modulate various biological pathways. Key areas of investigation include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for treating mood disorders .

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes the impact of structural modifications on its activity:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Substitution | Enhances binding affinity to target enzymes |

| Pyrrolidine Sulfonyl Group | Essential for maintaining biological activity |

| Benzoic Acid Backbone | Provides structural stability |

Anticancer Research

Preliminary studies have shown that derivatives of this compound may possess anticancer activity against several cell lines. For example, compounds with similar structures have demonstrated efficacy against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, suggesting a potential role in cancer therapy through mechanisms involving apoptosis induction .

Case Study 1: Antidepressant Activity

A study highlighted the antidepressant-like effects of indole derivatives, including those structurally related to this compound. The mechanism was attributed to MAO inhibition and subsequent increases in serotonin levels in animal models .

Case Study 2: Neuroprotective Effects

Research has indicated that similar compounds can protect neuronal cells from oxidative stress. This suggests that this compound could be further explored for its neuroprotective capabilities in conditions such as Alzheimer's disease .

Case Study 3: Anticancer Properties

Studies have reported that related compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. This highlights the potential of this compound as a candidate for further development in cancer therapeutics .

作用机制

The mechanism by which 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid exerts its effects depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, the compound may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.

Protein Interaction: It can interact with proteins, altering their function or stability, which is useful in studying protein dynamics and interactions.

相似化合物的比较

Similar Compounds

- 2-Chloro-5-(morpholin-1-ylsulfonyl)benzoic acid

- 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid

Uniqueness

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. The pyrrolidine ring’s non-planarity and sp3 hybridization contribute to its distinct behavior compared to other similar compounds.

生物活性

2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as an enzyme inhibitor and its applications in various biological studies. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₂ClN₁O₄S

- Molecular Weight : 289.73 g/mol

- Structural Characteristics : The compound features a chloro group and a pyrrolidine ring, which contribute to its unique biological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate access. This mechanism is crucial in therapeutic contexts where modulation of enzyme activity is desired.

- Protein Interaction : The compound can alter protein functions through interaction, which is valuable in studying protein dynamics and cellular pathways .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on various enzymes, particularly:

- Lysine-specific demethylase 1 (LSD1) : It has been shown to inhibit LSD1 with a Kd value of less than 10 nM, making it one of the most potent reversible inhibitors reported .

Cytotoxicity and Selectivity

Studies have demonstrated that this compound has relatively low cytotoxicity while maintaining high potency against target enzymes. This characteristic makes it an attractive candidate for drug development aimed at conditions such as cancer and inflammatory diseases .

Case Study 1: Inhibitory Effects on LSD1

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their inhibitory activity against LSD1. The findings revealed:

- Potency : The synthesized compounds exhibited enhanced potency compared to earlier derivatives.

- Bioavailability : Moderate bioavailability was noted in animal models, suggesting potential for further development into therapeutic agents .

Case Study 2: Biochemical Assays

The compound has been utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its effectiveness in these studies highlights its utility in drug discovery and development processes .

Comparative Analysis with Similar Compounds

| Compound Name | Kd Value (nM) | Biological Activity |

|---|---|---|

| This compound | <10 | Potent LSD1 inhibitor |

| 2-Chloro-5-(morpholin-1-ylsulfonyl)benzoic acid | >100 | Weaker enzyme inhibition |

| 2-Chloro-5-(piperidin-1-ylsulfonyl)benzoic acid | <50 | Moderate inhibitor |

This table illustrates the superior inhibitory potential of this compound compared to similar compounds, emphasizing its unique role in medicinal chemistry .

属性

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUWNNIOERGNJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366632 | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5357-98-2, 151104-21-1 | |

| Record name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(pyrrolidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。